molecular formula C16H15NO2 B8297716 6-Methoxy-2-(3-pyridyl)-1-tetralone

6-Methoxy-2-(3-pyridyl)-1-tetralone

Cat. No. B8297716
M. Wt: 253.29 g/mol
InChI Key: DFYAEDLXRMDLSR-UHFFFAOYSA-N
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Patent
US05607928

Procedure details

To a suspension of 6-methoxy-2-(3-pyridyl)-1-tetralone (288 mg; 1.1 mmol) in CH2Cl2 (10 ml) was added, at 0° C. under argon, boron tribromide (215 μl; 2.2 mmol). It was left for 10 minutes and then, water, ethyl acetate and 2N NaHCO3 were added to bring the mixture to pH 9.5. The mixture was then acidified to pH 7-8 with 2N HCl and then extracted three times with ethyl acetate. The organic phase was washed with water and a saturated aqueous solution of NaCl , dried over MgSO4 filtered and evaporated. The residue was subjected to chromatography using a silica column, eluting with petroleum ether/ethyl acetate (1/9), to give 6-hydroxy-2-(3-pyridyl)-1-tetralone (208 mg; 79%) as a yellow solid.
Quantity
288 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
215 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[CH:8]([C:14]1[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=1)[CH2:7][CH2:6]2.B(Br)(Br)Br.C([O-])(O)=O.[Na+].Cl>C(Cl)Cl.C(OCC)(=O)C.O>[OH:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[CH:8]([C:14]1[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=1)[CH2:7][CH2:6]2 |f:2.3|

Inputs

Step One
Name
Quantity
288 mg
Type
reactant
Smiles
COC=1C=C2CCC(C(C2=CC1)=O)C=1C=NC=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
215 μL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added, at 0° C. under argon
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of NaCl , dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
eluting with petroleum ether/ethyl acetate (1/9)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC=1C=C2CCC(C(C2=CC1)=O)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 208 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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